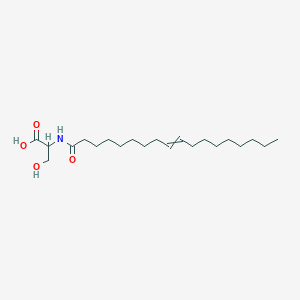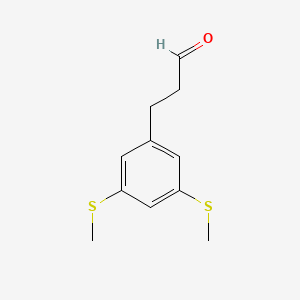
(3,5-Bis(methylthio)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(methylthio)phenyl)propanal is an organic compound with the molecular formula C11H14OS2 and a molecular weight of 226.36 g/mol It is characterized by the presence of two methylthio groups attached to a benzene ring, which is further connected to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylthiobenzene with propanal under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for (3,5-Bis(methylthio)phenyl)propanal are not widely documented. the process would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled environments to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Bis(methylthio)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis(methylthio)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Bis(methylthio)phenyl)propanal involves its interaction with specific molecular targets. The methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propanal group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dimethylthio)benzaldehyde: Similar structure but with an aldehyde group instead of a propanal group.
(3,5-Dimethylthio)phenylmethanol: Contains a hydroxyl group instead of an aldehyde or propanal group.
Uniqueness
(3,5-Bis(methylthio)phenyl)propanal is unique due to the presence of both methylthio groups and a propanal group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H14OS2 |
|---|---|
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
3-[3,5-bis(methylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H14OS2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
IIMSZOXJQKJXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1)CCC=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


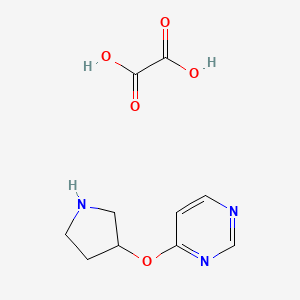
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)
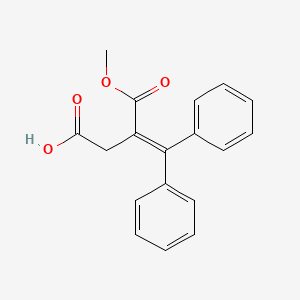
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate](/img/structure/B14791082.png)
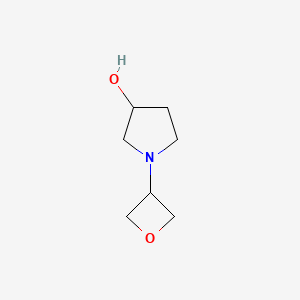
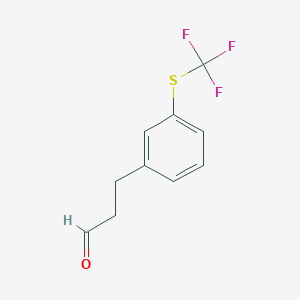
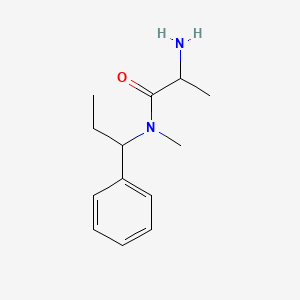
![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)
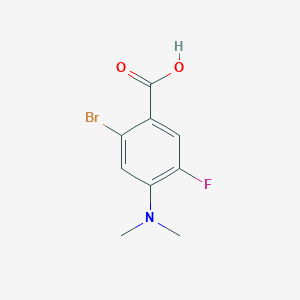
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)
